molecular formula C10H14O7 B3051259 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate CAS No. 32448-00-3

3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate

Cat. No. B3051259
CAS RN: 32448-00-3
M. Wt: 246.21 g/mol
InChI Key: MCEITQNVODJCRI-UHFFFAOYSA-N
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Description

3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate, also known as PTADMA, is a cyclic ether compound that has been extensively studied for its unique properties and potential applications in scientific research.

Mechanism Of Action

The mechanism of action of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate is not fully understood. However, it is believed that 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate acts as a Lewis acid catalyst, which can facilitate the formation of cyclic ethers and the oxidation of alcohols. 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate can also form stable complexes with metal ions, which can be used in catalytic reactions.
Biochemical and Physiological Effects:
There is limited information available on the biochemical and physiological effects of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate. However, studies have shown that 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate is non-toxic and has low cytotoxicity, making it a suitable candidate for use in biological systems. 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate has also been shown to have good solubility in water, which can facilitate its use in aqueous environments.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate in lab experiments is its unique cyclic structure, which can facilitate the synthesis of cyclic ethers and the oxidation of alcohols. 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate is also stable and easy to handle, making it a convenient reagent for use in various reactions. However, 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate has some limitations, including its high cost and the limited availability of commercial sources.

Future Directions

There are several future directions for the study of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate. One potential application is in the development of dendrimers for drug delivery and gene therapy. 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate can also be used as a catalyst for various reactions, including the oxidation of alcohols and the synthesis of cyclic ethers. Further studies are needed to fully understand the mechanism of action of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate and its potential applications in scientific research.
Conclusion:
In conclusion, 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate is a cyclic ether compound that has unique properties and potential applications in scientific research. The synthesis method involves a multistep process, and the purity of the synthesized 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate can be confirmed using nuclear magnetic resonance spectroscopy and mass spectrometry. 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate has been used in various scientific research applications, including as a reagent for the synthesis of cyclic ethers and as a stabilizer for emulsions. Further studies are needed to fully understand the mechanism of action of 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate and its potential applications in scientific research.

Scientific Research Applications

3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate has been used in various scientific research applications, including as a reagent for the synthesis of cyclic ethers, as a catalyst for the oxidation of alcohols, and as a stabilizer for emulsions. 3,5,7,10,12-Pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate has also been used in the synthesis of dendrimers, which are highly branched macromolecules with potential applications in drug delivery and gene therapy.

properties

IUPAC Name

3,5,7,10,12-pentaoxatricyclo[6.4.0.02,6]dodecan-9-ylmethyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O7/c1-5(11)12-2-6-7-8(14-3-13-6)9-10(17-7)16-4-15-9/h6-10H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCEITQNVODJCRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C2C(C3C(O2)OCO3)OCO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00305325
Record name NSC170233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 298295

CAS RN

32448-00-3
Record name NSC170233
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170233
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC170233
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00305325
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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